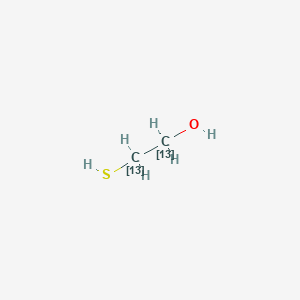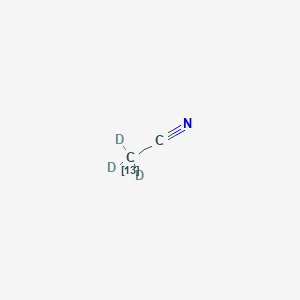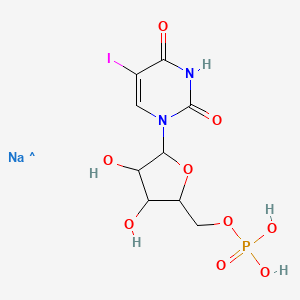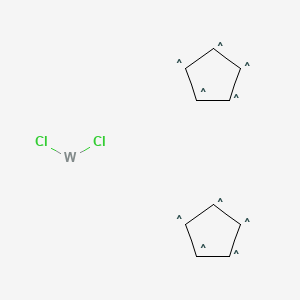
2-sulfanyl(1,2-13C2)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfanyl(1,2-13C2)ethanol is a sulfur-containing organic compound with the molecular formula C2H6OS It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-sulfanyl(1,2-13C2)ethanol can be achieved through several synthetic routes. One common method involves the reaction of isotopically labeled ethylene oxide (1,2-13C2) with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of isotopically labeled precursors followed by their reaction with hydrogen sulfide. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the labeled compound.
化学反応の分析
Types of Reactions
2-sulfanyl(1,2-13C2)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-sulfanyl(1,2-13C2)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-sulfanyl(1,2-13C2)ethanol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
類似化合物との比較
Similar Compounds
2-sulfanyl ethanol: The non-labeled version of the compound.
2-mercaptoethanol: Another sulfur-containing alcohol with similar properties.
Thioethanol: A compound with a similar structure but different reactivity.
Uniqueness
2-sulfanyl(1,2-13C2)ethanol is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require tracing and detailed analysis of metabolic pathways. The presence of carbon-13 allows for enhanced detection and quantification in various analytical techniques.
特性
CAS番号 |
286013-20-5 |
|---|---|
分子式 |
C2H6OS |
分子量 |
80.12 g/mol |
IUPAC名 |
2-sulfanyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 |
InChIキー |
DGVVWUTYPXICAM-ZDOIIHCHSA-N |
異性体SMILES |
[13CH2]([13CH2]S)O |
正規SMILES |
C(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















